molecular formula C7H8N2O4 B050452 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid CAS No. 117860-56-7

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Cat. No.: B050452
CAS No.: 117860-56-7
M. Wt: 184.15 g/mol
InChI Key: VMNNEPAQHIMLFM-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid is an organic compound with a pyrazole ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure, featuring both a methoxycarbonyl group and a carboxylic acid group, makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid typically involves the reaction of appropriate pyrazole derivatives with methoxycarbonylating agents. One common method includes the esterification of pyrazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while reduction could produce pyrazole-3-carbinol.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.

Biology and Medicine: The compound’s structure suggests potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with anti-inflammatory or antimicrobial properties.

Industry: In material science, the compound’s functional groups can be exploited to design novel materials with specific properties. For instance, it may be used in the synthesis of polymers or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    Pyrazole-3-Carboxylic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.

    5-Methyl-1H-Pyrazole-3-Carboxylic Acid: Similar structure but without the methoxycarbonyl group, affecting its reactivity and applications.

Uniqueness: 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups. This dual functionality enhances its reactivity and broadens its range of applications in various fields.

Properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNEPAQHIMLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558168
Record name 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117860-56-7
Record name 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117860-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester (640, 3.7 g, 19.0 mmol) was combined with 1,4-dioxane (20 mL) and water (60 mL). Concentrated sulfuric acid (1.0 mL) in 2 mL of water was added to the solution. After the reaction was stirred at reflux overnight, it was cooled to room temperature and concentrated until precipitation began. The obtained mixture was left standing overnight. The resulting solid was filtered and dried under reduced pressure. The collected aqueous fractions were extracted with ethyl acetate. The organic portion was dried over anhydrous sodium sulfate and concentrated. Additional solid was crystallized from ethyl acetate to give the desired compound (641, 2.33 g, 68%). MS (ESI) [M+H+]+=185.0, melting point 175° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
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